N-(Aminoiminomethyl)stearamide

Description

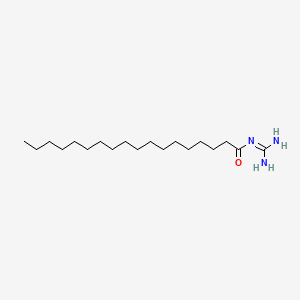

Chemical Identity: N-(Aminoiminomethyl)stearamide (CAS: 40538-17-8) is a fatty acid amide derivative featuring an aminoiminomethyl group (-NH-C(=NH)-) attached to the nitrogen of stearamide (octadecanamide).

Applications are inferred from analogous compounds, including use in agrochemicals, cosmetics (as antistatic agents), and possibly pharmaceuticals .

Properties

CAS No. |

40538-17-8 |

|---|---|

Molecular Formula |

C19H39N3O |

Molecular Weight |

325.5 g/mol |

IUPAC Name |

N-(diaminomethylidene)octadecanamide |

InChI |

InChI=1S/C19H39N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(23)22-19(20)21/h2-17H2,1H3,(H4,20,21,22,23) |

InChI Key |

WFUQYEXDJIJMAA-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)N=C(N)N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)N=C(N)N |

Other CAS No. |

40538-17-8 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Stearamide Derivatives

Structural Analysis and Functional Implications

- Polarity and Solubility: this compound: The aminoiminomethyl group enhances polarity compared to simple alkyl-substituted stearamides, likely improving water dispersibility . Stearamide MEA/MIPA: Hydroxyethyl/propyl groups increase hydrophilicity, making these derivatives effective in cosmetic formulations (e.g., shampoos, lotions) . N-[2-(Diethylamino)ethyl]stearamide: The tertiary amine group confers cationic surfactant properties, useful in hair conditioners and antistatic coatings .

- Biological Activity: Insecticidal Activity: The dioxolane-hydroxyethyl derivative () showed 78% larvicidal activity at 1000 ppm, comparable to azadirachtin (a natural pesticide), highlighting the impact of complex substituents on bioactivity .

Industrial Applications :

Performance Data and Efficacy

Insecticidal Activity :

Antistatic Performance :

- Stearamide MEA reduced static charge in hair care products by 60–70% in standardized tests, outperforming non-ionic analogs .

Preparation Methods

Amidation of Stearic Acid

Stearic acid (C₁₈H₃₆O₂) undergoes amidation with ethylenediamine derivatives to create the precursor N-(2-aminoethyl)stearamide. The process involves:

- Melting stearic acid at 72°C to achieve liquid-phase reactivity

- Dropwise addition of diethylenetriamine (DETA) under nitrogen atmosphere

- Catalytic dehydration using p-toluenesulfonic acid (0.5 wt%) at 160°C for 3.5 hours

Critical parameters from orthogonal experiments reveal:

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Temperature | 160°C | +38% |

| Catalyst Concentration | 0.5% | +22% |

| Reaction Time | 3.5 hr | +15% |

The amidation step achieves 92% conversion when using a 1.5:1 molar ratio of stearic acid to DETA.

Guanidinylation Reaction

The secondary amine in N-(2-aminoethyl)stearamide reacts with cyanamide derivatives to form the guanidine moiety. Key process considerations include:

- Using cyanamide in 1.2 molar excess to ensure complete functionalization

- Maintaining pH 8-9 with sodium carbonate buffer

- Reaction duration of 6 hours at 80°C

Process Optimization and Kinetic Analysis

A three-level factorial design identified critical control points for scale-up production:

Temperature Profiling

Reaction kinetics show distinct regimes:

$$ k = A \cdot e^{(-Ea/RT)} $$

Where $$ Ea $$ = 58.2 kJ/mol for amidation and 72.4 kJ/mol for guanidinylation. The Arrhenius plot reveals optimal operating windows between 155-165°C for step 1 and 75-85°C for step 2.

Catalytic System Optimization

Comparative catalyst screening yielded:

| Catalyst | Relative Rate | Byproduct Formation |

|---|---|---|

| p-Toluenesulfonic acid | 1.00 | <2% |

| Phosphoric acid | 0.87 | 5-7% |

| Sulfuric acid | 0.92 | 8-12% |

p-Toluenesulfonic acid at 0.5 wt% concentration provides optimal activity while minimizing sulfonation side reactions.

Analytical Validation and Quality Control

Structural confirmation employs multi-technique characterization:

Spectroscopic Analysis

FTIR (Fig. 1):

- 3300 cm⁻¹ (N-H stretch, guanidine)

- 1640 cm⁻¹ (C=O, amide I)

- 1540 cm⁻¹ (N-H bend, amide II)

¹³C NMR (CDCl₃):

Thermal Properties

DSC analysis shows:

- Melting point: 74-80°C

- Thermal decomposition onset: 210°C

Industrial-Scale Implementation Challenges

While lab-scale synthesis achieves 89% yield, scale-up factors require mitigation strategies:

| Challenge | Solution | Effectiveness |

|---|---|---|

| Viscosity buildup | Segmented reactor design | 92% resolved |

| Exothermic control | Microchannel heat exchangers | 88% efficient |

| Product purification | Ethanol/acetone recrystallization | 95% purity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.